Methyl 2-methyl-4-oxopentanoate
Overview
Description
It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a chemical reagent in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-methyl-4-oxopentanoate, also known as 4-methyl-2-oxopentanoic acid, is a metabolite that has been found to accumulate in maple syrup urine disease . It is a 2-oxo monocarboxylic acid that is pentanoic acid (valeric acid) substituted with a keto group at C-2 and a methyl group at C-4
Mode of Action
It is known to be taken up by isolated pancreatic islets in a concentration- and ph-dependent manner .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the degradation and biosynthesis of valine, leucine, and isoleucine . It is also involved in lipoic acid metabolism . The compound is incorporated into CO2, water, acetoacetate, L-leucine, and to a lesser extent, into islet protein and lipid .
Pharmacokinetics
It is known that the compound is taken up by isolated pancreatic islets in a concentration- and ph-dependent manner .
Result of Action
This compound markedly stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity . The metabolism of endogenous nutrients by islets is little affected by the compound .
Action Environment
It is known that the compound’s catabolism in islet tissue is regulated at the level of the initial 2-oxo acid dehydrogenase (ec 12125) reaction .
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-4-oxopentanoate is involved in several biochemical reactions. It interacts with enzymes such as branched-chain amino acid aminotransferase (EC 2.6.1.42) and glutamate dehydrogenase. These interactions lead to the amination of this compound, resulting in the formation of leucine . Additionally, it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity . The compound’s role in these reactions highlights its importance in cellular metabolism and energy production.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In pancreatic islets, it induces insulin secretion and enhances 45Ca uptake . The compound also influences islet respiration, acetoacetate production, and rates of substrate utilization, oxidation, and amination . These effects are concentration-dependent, with maximal responses observed at specific concentrations. The compound’s impact on cellular metabolism and signaling pathways underscores its significance in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It undergoes oxidative decarboxylation by the branched-chain 2-oxo acid dehydrogenase complex, situated on the inner side of the mitochondrial inner membrane . This reaction leads to the production of CO2 and acetyl-CoA, which are essential for cellular respiration and energy production. The compound’s ability to modulate enzyme activity and metabolic flux further elucidates its role in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including concentration and pH . Long-term studies have shown that it can lead to the accumulation of labeled amino acids and a decrease in intracellular pH . These temporal effects highlight the importance of considering experimental conditions when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on enzyme activity and metabolic pathways is dose-dependent . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and energy production . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation and biosynthesis of branched-chain amino acids . It interacts with enzymes such as branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, which facilitate its conversion into acetyl-CoA and other metabolites . These pathways are essential for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Understanding its transport mechanisms is vital for elucidating its role in cellular metabolism and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The compound’s presence in specific organelles underscores its importance in cellular respiration and energy production.
Preparation Methods
Methyl 2-methyl-4-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with methanol. This reaction typically occurs under acidic conditions and requires heating to facilitate the esterification process . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 2-methyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
Methyl 2-methyl-4-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl 2-methyl-4-oxopentanoate can be compared with similar compounds such as:
4-methyl-2-oxopentanoic acid: The parent acid of the ester.
Methyl 4-oxopentanoate: A similar ester with a different substitution pattern.
α-Ketoisocaproic acid: Another branched-chain keto acid involved in amino acid metabolism. The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-methyl-4-oxopentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKHSZMZBQKDGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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